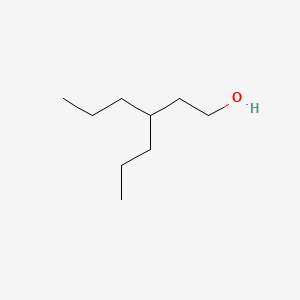

3-Propyl-1-hexanol

Übersicht

Beschreibung

3-Propyl-1-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is part of the larger family of alcohols, which are known for their wide range of applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Propyl-1-hexanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-hexyne. This method includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products. This process is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Propyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminium hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Alkanes

Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

Industrial Applications

3-Propyl-1-hexanol is utilized in several industrial processes:

- Surfactants : It acts as a surfactant in formulations for cleaning products and emulsifiers due to its ability to lower surface tension.

- Solvents : Employed as a solvent in paints, coatings, and adhesives, it facilitates the dissolution of various compounds.

- Intermediate in Synthesis : Used as an intermediate in the synthesis of other chemicals, including plasticizers and fragrances.

Table 1: Industrial Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Surfactants | Cleaning agents, emulsifiers |

| Solvents | Paints, coatings, adhesives |

| Chemical Intermediates | Plasticizers, fragrances |

Agricultural Applications

In agriculture, this compound is explored for its potential as:

- Pesticide Formulations : It can be used as an inert ingredient in pesticide formulations to enhance effectiveness.

- Plant Growth Regulators : Research indicates that it may influence plant growth and development due to its metabolic roles.

Consumer Products

The compound finds its way into various consumer products:

- Fragrances and Flavorings : Its pleasant odor makes it suitable for use in perfumes and food flavorings.

- Household Products : Found in cleaning agents and personal care products due to its surfactant properties.

Table 2: Consumer Product Applications

| Product Type | Examples |

|---|---|

| Fragrances | Perfumes, air fresheners |

| Food Additives | Flavoring agents in food and beverages |

| Household Cleaners | Surface cleaners, laundry detergents |

Case Study 1: Surfactant Efficacy

A study investigated the performance of this compound as a surfactant in cleaning formulations. Results indicated that it significantly reduced surface tension compared to traditional surfactants, enhancing cleaning efficiency on oily surfaces.

Case Study 2: Plant Growth Regulation

Research explored the effects of this compound on tomato plants. The application of this compound showed increased growth rates and improved fruit yield compared to controls, suggesting its potential role as a plant growth regulator.

Safety and Environmental Considerations

While this compound has beneficial applications, safety data sheets indicate that it should be handled with care due to potential irritant properties. Environmental assessments are necessary to evaluate its impact when used in agricultural applications.

Wirkmechanismus

The mechanism of action of 3-Propyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its effects are mediated through its ability to modify the properties of cell membranes and proteins, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 1-Hexanol

- 3-Hexanol

- 2-Hexanol

Comparison: 3-Propyl-1-hexanol is unique due to its specific structure, which includes a propyl group attached to the third carbon of a hexanol chain. This structural feature distinguishes it from other hexanols, such as 1-Hexanol and 3-Hexanol, which have different arrangements of carbon atoms and functional groups. The presence of the propyl group can influence the compound’s physical and chemical properties, making it suitable for specific applications that other hexanols may not be able to fulfill.

Biologische Aktivität

3-Propyl-1-hexanol is a branched-chain aliphatic alcohol that has garnered interest due to its potential biological activities, particularly in antimicrobial and immunomodulatory contexts. This article synthesizes findings from various studies, highlighting its biological properties, mechanisms of action, and implications for health.

This compound (C9H20O) is characterized by a propyl group attached to a hexanol backbone. Its structure contributes to its solubility and interaction with biological membranes, which is essential for its activity.

Antimicrobial Activity

Case Studies and Research Findings:

- Antibacterial Properties : Research indicates that aliphatic alcohols, including this compound, exhibit antibacterial properties. A study on alkyl ferulic acid esters showed that modifications of fatty alcohols could enhance antibacterial activity against pathogens like E. coli and P. aeruginosa. The study noted that the antibacterial efficacy varied with the length of the alkyl chain, suggesting that this compound could similarly influence bacterial membrane integrity and biofilm formation .

- Mechanism of Action : The antibacterial mechanism appears to involve disruption of bacterial cell membranes. The presence of this compound can lead to increased permeability of the bacterial cell wall, resulting in leakage of cellular contents and ultimately cell death. This was evidenced by changes in membrane potential and morphology observed under scanning electron microscopy (SEM) .

Immunomodulatory Effects

Impact on Immune Function :

Research has shown that aliphatic alcohols can modulate immune responses. A study focusing on monocyte phagocytosis revealed that exposure to various aliphatic alcohols, including those found in alcoholic beverages, could suppress the phagocytic activity of monocytes in a concentration-dependent manner. This suggests that this compound might impair immune cell function, which could have implications for individuals with high alcohol consumption or those exposed to high concentrations of such compounds .

Toxicity and Safety Profile

According to toxicological assessments, short-term exposure to aliphatic alcohols like this compound has been associated with varying degrees of toxicity depending on dosage and duration. In animal studies, doses exceeding certain thresholds led to adverse effects; however, specific data on this compound remains limited .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-propylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-9(6-4-2)7-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJIVMDBOGBUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388660 | |

| Record name | 3-Propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-85-9 | |

| Record name | 3-Propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.